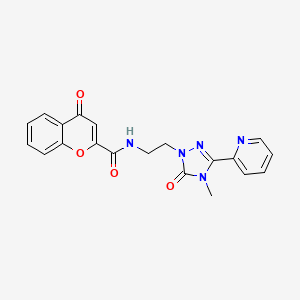

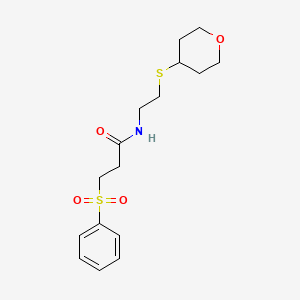

3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(phenylsulfonyl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)propanamide" is a chemical entity that appears to be related to a class of compounds that have been studied for various applications, including as probes for nucleophilic side chains of proteins and as reagents in organic synthesis. The phenylsulfonyl group is a common moiety in medicinal chemistry, often imparting desirable properties to drug-like molecules. The tetrahydro-2H-pyran-4-yl moiety suggests the presence of a heterocyclic ring, which is a common feature in many biologically active compounds.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the preparation of dianions of N-monosubstituted-3-(phenylsulfonyl)propanamides has been reported, which are used as reagents for the synthesis of 5-alkyl-2(5H)-furanones . This process involves the treatment of N-phenyl-3-(phenylsulfonyl)propanamide with butyllithium to afford the dianion, which can then react with aldehydes and ketones to yield γ-hydroxy amides. These intermediates can be further converted to furanones, a class of compounds with various applications .

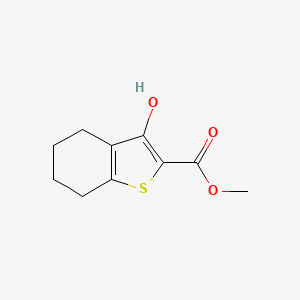

Molecular Structure Analysis

The molecular structure of "this compound" would likely include a phenylsulfonyl group attached to a propanamide backbone, with a tetrahydro-2H-pyran-4-ylthio substituent. The presence of a sulfur atom in the alkylthio group is reminiscent of the alkylthio substituents found in a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors, which suggests potential biological activity .

Chemical Reactions Analysis

The phenylsulfonyl moiety is known to participate in various chemical reactions. For example, N-Ethyl-5-phenylisoxazolium-3′-sulfonate can be converted to a keto ketenimine in a hydroxide-promoted reaction, which can then undergo spontaneous hydration to form N-ethyl-3-oxo-3-(3-sulfonatophenyl)propanamide . This reactivity could be relevant to the compound , as the phenylsulfonyl group may undergo similar transformations under appropriate conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, we can infer from related compounds that it may exhibit properties suitable for biological interactions. For instance, the use of phenylsulfonic acid as a catalyst in the synthesis of tetrahydrobenzo[b]pyrans suggests that the phenylsulfonyl group can impart acidity and reactivity in catalytic processes . The solubility, stability, and reactivity of the compound would be influenced by the presence of the phenylsulfonyl and tetrahydro-2H-pyran-4-ylthio groups.

Wissenschaftliche Forschungsanwendungen

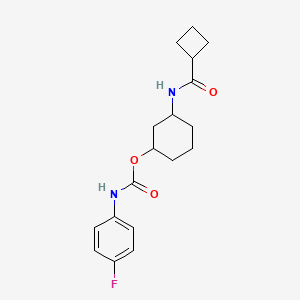

Organic Synthesis and Drug Metabolism

Organic synthesis research has developed methods utilizing sulfonamide and related moieties for constructing complex molecules. For instance, the application of bio-catalysis to drug metabolism has been demonstrated, where microbial-based systems produced mammalian metabolites of sulfonamide derivatives for structural characterization (Zmijewski et al., 2006). Similarly, the synthesis of tetrahydropyranyl-protected poly(p-hydroxystyrene) containing vinyl ether compounds for photopolymers showcases the versatility of sulfonamides in polymer chemistry (Song et al., 1998).

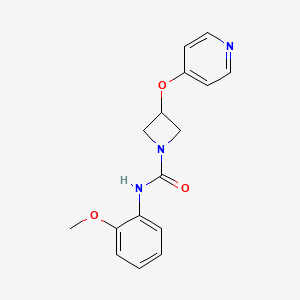

Antimicrobial and Antifungal Activities

Several studies have focused on synthesizing novel compounds with sulfonamide moieties to evaluate their antimicrobial and antifungal activities. Research has demonstrated the effective synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety, which showed promising results against various bacterial and fungal strains (Darwish et al., 2014).

Herbicidal Activity

The structure-herbicidal activity relationship of α-phenylsulfonyl propanamide and related compounds has been explored to develop effective herbicides. Some α-phenylsulfonyl propanamides demonstrated high herbicidal activity against weeds in paddy fields without affecting rice plants, highlighting their potential in agricultural applications (Omokawa et al., 1985).

Chemical Transformations and Catalysis

Research into chemical transformations facilitated by sulfonamide-related compounds has led to innovative synthetic methodologies. For example, the radical (phenylsulfonyl)difluoromethylation of terminal alkenes has been accomplished using phenylsulfonyl derivatives as initiators, opening new avenues for the regio- and stereoselective preparation of complex molecules (Li et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4S2/c18-16(17-9-12-22-14-6-10-21-11-7-14)8-13-23(19,20)15-4-2-1-3-5-15/h1-5,14H,6-13H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRZBMVHWPWGOQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1SCCNC(=O)CCS(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(2,4-dichlorophenyl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3006986.png)

![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-propylbenzenecarboxamide](/img/structure/B3006989.png)

![2,6-dichloro-N'-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}benzohydrazide](/img/structure/B3006991.png)

![2-[[1-(2,4-Dichlorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B3006992.png)